6-フェニル-1H-インドール

概要

説明

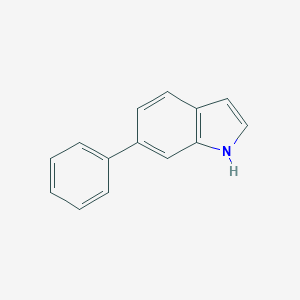

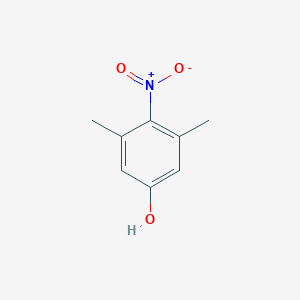

6-Phenyl-1H-indole is a heterocyclic aromatic organic compound that features an indole core with a phenyl group attached at the sixth position. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities and applications in medicinal chemistry .

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, to yield the indole derivative.

Larock Indole Synthesis: This method utilizes palladium-catalyzed cyclization of ortho-iodoanilines with internal alkynes to form indoles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction involves the coupling of aniline derivatives with aryl halides to form indoles.

Industrial Production Methods:

- Industrial synthesis often employs scalable methods such as the Larock indole synthesis due to its efficiency and high yield. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .

Types of Reactions:

Electrophilic Substitution: Indoles readily undergo electrophilic substitution reactions due to the electron-rich nature of the indole ring.

Oxidation: Indoles can be oxidized to form various products, such as indole-3-carboxylic acid.

Reduction: Reduction of indoles can yield indolines, which are partially hydrogenated indole derivatives.

Common Reagents and Conditions:

Nitration: Nitric acid in the presence of sulfuric acid is commonly used for nitration reactions.

Halogenation: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products:

Nitration: Yields nitroindoles.

Halogenation: Yields halogenated indoles.

Oxidation: Yields carboxylic acids or other oxidized derivatives.

Chemistry:

- Indole derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals .

Biology:

- Indole derivatives exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .

Medicine:

- Indole-based compounds are used in the development of drugs for treating various diseases, such as cancer, HIV, and inflammatory disorders .

Industry:

科学的研究の応用

以下は、6-フェニル-1H-インドールの科学研究における用途、特にユニークな用途に焦点を当てた包括的な分析です。

がん治療

6-フェニル-1H-インドールを含むインドール誘導体は、さまざまながん細胞の治療に有望な結果を示しています。 これらの化合物は細胞毒性を示し、特定のがん細胞株を標的にすることができます。そのため、がん治療のための潜在的な候補となります。 .

微生物感染

これらの化合物は、微生物に対しても活性があることが示されており、細菌やウイルスの感染症の治療に使用できる可能性を示唆しています。 .

神経疾患

化合物中のインドール構造の存在は、その生物活性から神経疾患の治療の可能性に関連付けられています。 .

合成有機化学

6-フェニル-1H-インドールは、多成分反応や環状付加反応を含むさまざまな有機化合物の合成において汎用性の高いビルディングブロックとして機能します。 .

植物ホルモン研究

インドール誘導体は、インドール-3-酢酸などの植物ホルモンと関連しており、植物の成長と発達に関する研究に使用されます。 .

香料・香料業界

インドールは、その独特な香りのプロファイルから、香料・香料業界で用途があります。 食品フレーバーや香料に使用されています。 .

将来の方向性

Indole derivatives, including 6-phenyl-1H-indole, have been extensively explored for their potential therapeutic applications . The rapid emergence of drug-resistant tuberculosis has led researchers to explore indole derivatives as potential anti-tubercular agents . Furthermore, the success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

作用機序

Target of Action

6-Phenyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting they may interfere with viral replication pathways . .

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can induce a variety of molecular and cellular changes.

類似化合物との比較

Indole: The parent compound of 6-phenyl-1H-indole, which lacks the phenyl group at the sixth position.

2-Phenylindole: Similar structure but with the phenyl group at the second position.

3-Phenylindole: Similar structure but with the phenyl group at the third position.

Uniqueness:

特性

IUPAC Name |

6-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVBMAQSZVYTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)

![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)